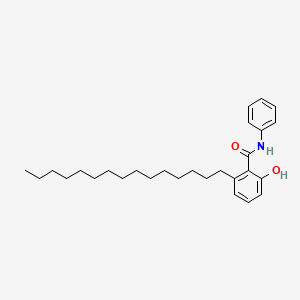
2-Hydroxy-6-pentadecyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-pentadecyl-N-phenylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a hydroxy group and a long pentadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-pentadecyl-N-phenylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with pentadecyl bromide in the presence of a base to form 2-hydroxy-6-pentadecylbenzoic acid. This intermediate is then reacted with aniline under acidic conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-pentadecyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 2-keto-6-pentadecyl-N-phenylbenzamide.
Reduction: Formation of 2-hydroxy-6-pentadecyl-N-phenylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-6-pentadecyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Alzheimer’s due to its enzyme inhibition properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-pentadecyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-pentadecylbenzoic acid: Similar structure but lacks the N-phenyl group.
2-Hydroxy-N-phenylbenzamide: Similar structure but lacks the pentadecyl chain.
6-Pentadecylsalicylic acid: Another name for 2-Hydroxy-6-pentadecylbenzoic acid.
Uniqueness
2-Hydroxy-6-pentadecyl-N-phenylbenzamide is unique due to its combination of a long hydrophobic pentadecyl chain and a polar hydroxy group, which may confer unique properties in terms of solubility and interaction with biological membranes .
Properties
CAS No. |
79688-36-1 |
|---|---|
Molecular Formula |
C28H41NO2 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-hydroxy-6-pentadecyl-N-phenylbenzamide |
InChI |
InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-24-20-18-23-26(30)27(24)28(31)29-25-21-16-14-17-22-25/h14,16-18,20-23,30H,2-13,15,19H2,1H3,(H,29,31) |
InChI Key |
LHCSWSWUUPWSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


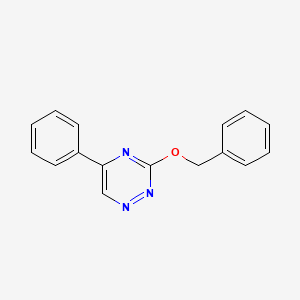

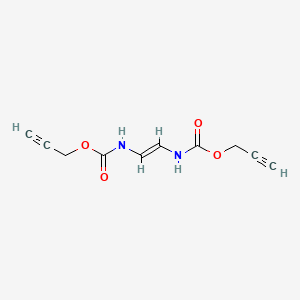
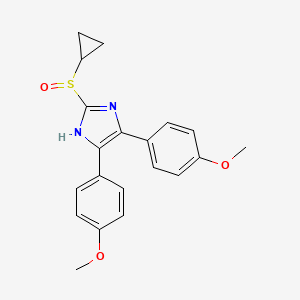
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
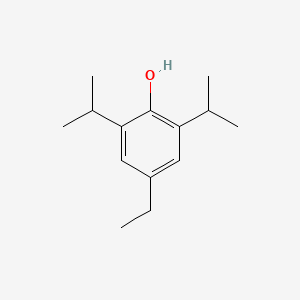
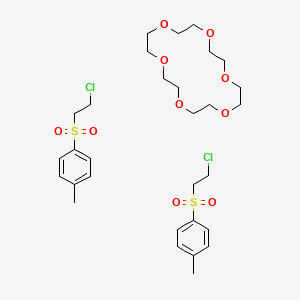
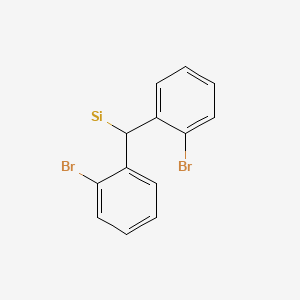

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
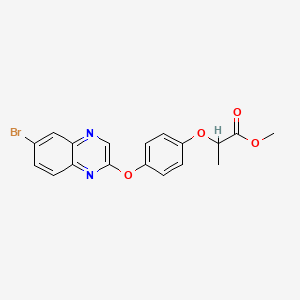


![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
